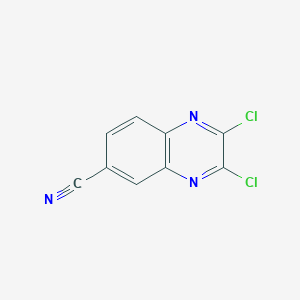

2,3-Dichloroquinoxaline-6-carbonitrile

Description

Overview of Dihaloquinoxaline Derivatives in Organic Synthesis

Among the various classes of quinoxaline (B1680401) derivatives, dihaloquinoxalines, particularly 2,3-dichloroquinoxaline (B139996), are exceptionally valuable as synthetic intermediates. researchgate.netresearchgate.net The two chlorine atoms on the pyrazine (B50134) ring are highly susceptible to nucleophilic aromatic substitution (SNAr), making them excellent leaving groups. researchgate.netudayton.edu This reactivity allows for the facile and often regioselective introduction of a wide array of functional groups by reacting with various nucleophiles, including amines, thiols, and alcohols. researchgate.net

The ability to perform sequential substitutions—replacing one chlorine atom at a time—provides a strategic advantage for creating unsymmetrically substituted quinoxalines. This stepwise functionalization is crucial for building complex molecular architectures and for fine-tuning the steric and electronic properties of the final products. nih.gov Consequently, 2,3-dichloroquinoxalines serve as foundational building blocks for synthesizing diverse libraries of 2,3-disubstituted quinoxaline derivatives. researchgate.netnih.gov

Significance of the Quinoxaline-6-carbonitrile Moiety in Chemical Scaffolds

The incorporation of a carbonitrile (-C≡N) group at the 6-position of the quinoxaline ring introduces a highly versatile functional handle that significantly enhances the molecular scaffolding capabilities. The nitrile group is a powerful electron-withdrawing group, which can influence the electronic properties of the entire quinoxaline system.

From a synthetic standpoint, the nitrile moiety can be chemically transformed into other important functional groups. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring. These transformations are pivotal in drug discovery and materials science for modulating properties such as solubility, acidity/basicity, and hydrogen bonding capacity. The presence of the carbonitrile group, therefore, provides a strategic point for diversification and optimization of the lead compound. In some contexts, the nitrile itself can act as a crucial pharmacophore, participating in key interactions with biological targets. mdpi.com

Research Trajectory of 2,3-Dichloroquinoxaline-6-carbonitrile within Heterocyclic Chemistry

The compound this compound has emerged as a specialized and highly useful building block within heterocyclic chemistry. Its research trajectory has been focused on leveraging its trifunctional nature: the two reactive chlorine atoms and the versatile nitrile group.

Initial research efforts centered on the synthesis of this key intermediate and exploring its reactivity profile. Subsequent studies have demonstrated its utility in the systematic construction of complex heterocyclic systems. For example, the chlorine atoms can be displaced by various nucleophiles to create novel 2,3-disubstituted-6-carbonitrile derivatives. These derivatives have been investigated for a range of applications, capitalizing on the combined electronic effects of the substituents and the quinoxaline core.

Detailed research has shown that this compound is a precursor for compounds with interesting photophysical properties, making it relevant in the field of dyes and functional materials. The strategic placement of the electron-withdrawing nitrile group on the benzo ring, coupled with the reactive sites on the pyrazine ring, allows for the precise tuning of molecular orbitals and energy levels, a key aspect in the design of optoelectronic materials.

Physicochemical and Reactivity Data

Below are tables summarizing key data for this compound and its reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃Cl₂N₃ |

| Molecular Weight | 224.05 g/mol |

| Appearance | Solid (form may vary) |

| Canonical SMILES | C1=CC2=C(C=C1C#N)N=C(C(=N2)Cl)Cl |

| Reactant/Nucleophile | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Primary/Secondary Amines (e.g., Aniline, Piperidine) | Nucleophilic Aromatic Substitution (SNAr) | 2,3-Diaminoquinoxaline-6-carbonitriles | Access to diverse substituted scaffolds for biological screening. |

| Thiols (e.g., Thiophenol) | Nucleophilic Aromatic Substitution (SNAr) | 2,3-Bis(thio)quinoxaline-6-carbonitriles | Synthesis of sulfur-containing heterocycles. |

| Hydrazine | Nucleophilic Aromatic Substitution followed by Cyclization | Fused Triazolo[4,3-a]quinoxaline systems | Construction of complex, fused heterocyclic ring systems. nih.gov |

| Sodium Azide (B81097) | Nucleophilic Aromatic Substitution | Azido-substituted quinoxalines | Precursors for tetrazoloquinoxalines via cycloaddition. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H3Cl2N3 |

|---|---|

Molecular Weight |

224.04 g/mol |

IUPAC Name |

2,3-dichloroquinoxaline-6-carbonitrile |

InChI |

InChI=1S/C9H3Cl2N3/c10-8-9(11)14-7-3-5(4-12)1-2-6(7)13-8/h1-3H |

InChI Key |

OTEQFJHSOHZDRR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C#N)N=C(C(=N2)Cl)Cl |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=C(C(=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichloroquinoxaline 6 Carbonitrile

Synthesis of Key Precursors: 2,3-Dichloroquinoxaline (B139996)

The compound 2,3-dichloroquinoxaline is a versatile intermediate in organic chemistry, and its synthesis typically begins from quinoxaline-2,3(1H,4H)-dione or its tautomer, 2,3-dihydroxyquinoxaline (B1670375). researchgate.net This precursor is then subjected to chlorination to yield the target dichloro derivative.

Chlorination of Quinoxaline-2,3(1H,4H)-diones

A common and effective method for synthesizing 2,3-dichloroquinoxaline is the direct chlorination of quinoxaline-2,3(1H,4H)-dione. This transformation is typically achieved using strong chlorinating agents. One prevalent method involves refluxing the dione (B5365651) with phosphorus oxychloride (POCl₃). The reaction proceeds by converting the amide/hydroxyl groups into chloro groups. In a representative procedure, quinoxaline-2,3(1H,4H)-dione is refluxed in excess POCl₃ at 100 °C for approximately three hours. chemicalbook.com Following the reaction, the excess POCl₃ is removed under vacuum, and the residue is quenched with ice-cold water, leading to the precipitation of 2,3-dichloroquinoxaline as an off-white solid in high yield. chemicalbook.com

Conversion of 2,3-Dihydroxyquinoxalines to 2,3-Dichloroquinoxaline

Given that 2,3-dihydroxyquinoxaline exists in tautomeric equilibrium with quinoxaline-2,3(1H,4H)-dione, the synthetic routes are virtually identical. The "dihydroxy" starting material is readily converted to 2,3-dichloroquinoxaline using chlorinating agents. An alternative to phosphorus oxychloride is a combination of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) in a suitable solvent like 1-chlorobutane. chemicalbook.com This mixture is refluxed for about an hour, and upon cooling, the product crystallizes directly from the reaction mixture as white needles in excellent yield. chemicalbook.com

Utilization of Vilsmeier Reagents in Dichloroquinoxaline Synthesis

The Vilsmeier reagent, or analogues thereof, provides a potent method for the chlorination of quinoxaline-2,3(1H,4H)-diones. The reagent is typically generated in situ from the reaction of a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, with a tertiary amide, most commonly N,N-dimethylformamide (DMF). The reaction involving thionyl chloride and a catalytic amount of DMF is a prime example of this approach. chemicalbook.com The DMF reacts with SOCl₂ to form the reactive Vilsmeier intermediate, [(CH₃)₂N=CHCl]⁺, which facilitates the efficient conversion of the hydroxyl or keto groups of the quinoxaline (B1680401) precursor into chlorides under relatively mild conditions. chemicalbook.com This method is often preferred due to its high yield and the simplified workup procedures. chemicalbook.com

| Chlorinating Agent | Catalyst/Solvent | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | None (reagent as solvent) | 3 hours | 100 °C (Reflux) | 92% | chemicalbook.com |

| Thionyl chloride (SOCl₂) | DMF (catalytic) / 1-Chlorobutane | 1 hour | Reflux | 98% | chemicalbook.com |

Strategies for Introduction of the 6-Carbonitrile Functionality

The introduction of the carbonitrile group at the 6-position can be accomplished through various strategies, with the most direct documented method involving the construction of the quinoxaline ring from a precursor that already bears the cyano group.

Direct Cyanation of Halogenated Quinoxalines

While direct nucleophilic aromatic substitution of a halogen (e.g., bromine or chlorine) at the 6-position of a pre-formed 2,3-dichloroquinoxaline ring with a cyanide source is a theoretically possible route, it is not the most commonly cited method for this specific compound. Such reactions, like the Rosenmund-von Braun reaction, typically require copper(I) cyanide and high temperatures and may not be efficient for this particular substrate. The primary synthetic routes tend to favor building the ring system with the nitrile group already in place.

Functional Group Transformations to the Carbonitrile Moiety

The most efficient and documented strategy for synthesizing 2,3-dichloroquinoxaline-6-carbonitrile involves a functional group transformation in the broadest sense: the cyclization of a precursor already containing the nitrile. A "one-pot" method starts with 4-cyano-1,2-phenylenediamine. google.com This diamine undergoes a condensation reaction with oxalic acid to form the intermediate 6-cyanoquinoxaline-2,3-dihydroxyquinoxaline. Without isolation, this intermediate is then chlorinated, typically with a reagent like phosphorus oxychloride, to yield the final product, this compound. google.com This approach is advantageous as it avoids multiple purification steps and builds the desired functionality into the molecule from the start. google.com

| Starting Material | Reagents | Key Steps | Product | Reference |

|---|---|---|---|---|

| 4-Cyano-1,2-phenylenediamine | 1. Oxalic Acid 2. Phosphorus oxychloride (POCl₃) | Condensation followed by in-situ chlorination | This compound | google.com |

Other potential, though less documented, pathways could involve the transformation of a different functional group at the 6-position. For instance, a Sandmeyer reaction could theoretically be employed. wikipedia.orgbyjus.com This would involve starting with 6-amino-2,3-dichloroquinoxaline, converting the amino group to a diazonium salt using nitrous acid, and subsequently displacing the diazonium group with a nitrile using a copper(I) cyanide catalyst. wikipedia.orgbyjus.com Another plausible route is the dehydration of a 2,3-dichloroquinoxaline-6-carboxamide precursor. Reagents such as phosphorus pentoxide or cyanuric chloride with DMF are known to effectively convert heterocyclic carboxamides into their corresponding carbonitriles. mdpi.com

Condensation Reactions Incorporating Diaminomaleonitrile Derivatives

Diaminomaleonitrile (DAMN), a versatile and readily available chemical building block, serves as a valuable synthon in heterocyclic chemistry. nih.gov Its reactivity is often compared to that of o-phenylenediamine (B120857), a common precursor in traditional quinoxaline synthesis. nih.gov The structure of DAMN, featuring two amino groups and two nitrile groups on a double bond, makes it an ideal starting material for constructing nitrogen-containing heterocycles.

A primary application of DAMN is in the synthesis of pyrazine-2,3-dicarbonitriles through condensation with α-dicarbonyl compounds. mdpi.com This reaction provides a direct route to highly functionalized pyrazine (B50134) cores, which are structurally analogous to the pyrazine ring within the quinoxaline system. These pyrazine-2,3-dicarbonitriles are themselves important intermediates in the production of dyes, pigments, and materials for organic light-emitting devices (OLEDs). mdpi.com

While a direct, single-step synthesis of this compound from DAMN is not prominently featured in the literature, the established reactivity of DAMN is crucial for creating related dinitrile-functionalized heterocyclic systems. For instance, multicomponent reactions involving DAMN, ketones, and isocyanides have been employed to produce 1,6-dihydropyrazine-2,3-dicarbonitriles. mdpi.com These methodologies underscore the potential for developing complex, substituted pyrazines from this simple precursor.

Table 1: Examples of Pyrazine Derivatives Synthesized from Diaminomaleonitrile (DAMN)

| Reactants | Product | Yield | Reference |

|---|---|---|---|

| DAMN, α-Diketones | Pyrazine-2,3-dicarbonitriles | - | mdpi.com |

| DAMN, Ketones, Isocyanides | 1,6-Dihydropyrazine-2,3-dicarbonitriles | - | mdpi.com |

| Alkyl Isocyanides, Aryl/Alkyl Carbonyl Chlorides, DAMN | 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles | Good to Moderate | mdpi.com |

Advanced Synthetic Protocols

Modern synthetic chemistry has moved towards developing more efficient, safer, and environmentally friendly methods. For the synthesis of this compound and its parent structures, several advanced protocols have been established.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. udayton.edu This technique leads to dramatically reduced reaction times, often from hours to mere minutes, along with higher yields and cleaner reaction profiles. udayton.edunih.gov For quinoxaline derivatives, microwave irradiation provides a novel methodology that can be performed in a solvent-free environment, enhancing the green credentials of the synthesis. udayton.edu

The nucleophilic aromatic substitution (NAS) on a 2,3-dichloroquinoxaline core is particularly amenable to microwave assistance. Reactions that would otherwise require harsh conditions or catalysts can proceed efficiently. udayton.edu For example, the synthesis of 2,3-disubstituted quinoxalines can be achieved by reacting 2,3-dichloroquinoxaline with various nucleophiles in a microwave synthesizer for as little as five minutes at elevated temperatures. udayton.edu This robust, often catalyst-free, one-pot procedure allows for the efficient preparation of symmetrically substituted quinoxalines. doaj.org

Table 2: Microwave-Assisted Synthesis of Substituted Quinoxalines from 2,3-Dichloroquinoxaline

| Nucleophile | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Various Nucleophiles | 50°C | Varies | Excellent | nih.gov |

| Benzylamine | 160°C | 5 min | 69% (as N2,N3-dibenzyl...) | udayton.edu |

| 3-Nitrophenol | 160°C | 5 min | 69% | udayton.edu |

| Morpholine | 160°C | 5 min | 39% | udayton.edu |

Catalyst-Mediated Synthesis Approaches (e.g., Silica (B1680970) Gel Catalysis)

The use of heterogeneous catalysts is a cornerstone of green chemistry, simplifying product purification and often allowing for catalyst recycling. Silica gel, an inexpensive and readily available material, has proven to be an effective catalyst for the synthesis of quinoxaline derivatives. tandfonline.comias.ac.in It facilitates the condensation of various 1,2-diketones and 1,2-diamines under solvent-free conditions, typically with grinding and heating. tandfonline.comias.ac.in The advantages of this method include short reaction times, simple workup procedures, and high yields of pure products without the need for column chromatography. tandfonline.comscilit.com

This approach is applicable to a wide range of substrates, including both electron-donating and electron-withdrawing groups on the diamine, demonstrating its broad utility. tandfonline.com A particularly relevant application is a two-step tandem process for producing 2,3-dichloroquinoxaline derivatives. The process begins with a silica gel-catalyzed reaction of an o-phenylenediamine with oxalic acid, followed by the addition of a chlorinating agent like phosphorus oxychloride (POCl₃).

Table 3: Silica Gel-Catalyzed Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,2-Diketones | 1,2-Diamines | Solvent-free, grinding, 100°C, 1 hr | Good to Excellent | tandfonline.comias.ac.in |

| Benzil | o-Phenylenediamine | Solvent-free, grinding, 100°C, 1 hr | 95% | tandfonline.com |

| Benzil | 4,5-Dimethyl-1,2-phenylenediamine | Solvent-free, grinding, 100°C, 1 hr | 93% | tandfonline.com |

| Benzil | 4-Nitro-1,2-phenylenediamine | Solvent-free, grinding, 100°C, 1 hr | 92% | tandfonline.com |

One-Pot Reaction Sequences

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, are highly sought after in chemical synthesis due to their efficiency. These sequences avoid the lengthy separation and purification of intermediate compounds, saving time, resources, and reducing waste. Several one-pot protocols have been developed for the synthesis of quinoxaline frameworks.

A notable example is the one-pot, two-step synthesis of 2,3-dichloroquinoxaline derivatives using inexpensive and environmentally friendly silica gel or methanesulfonic acid as a catalyst. This method starts with o-phenylenediamine and oxalic acid and proceeds without the need to isolate the intermediate 2,3-dihydroxyquinoxaline before chlorination. [6 (from first search)] This approach is simple, low-cost, and amenable to large-scale industrial production.

Another innovative one-pot protocol involves the use of triiodoisocyanuric acid (TICA) to synthesize phenylquinoxalines directly from styrenes and o-phenylenediamine. acgpubs.orgacgpubs.org This reaction proceeds through the in-situ formation of an α-bromo ketone intermediate, which then condenses with the diamine. acgpubs.org Such methods provide good to excellent yields and demonstrate wide substrate scope and functional group tolerance, representing an economically viable and environmentally benign strategy. acgpubs.orgacgpubs.org

Reactivity and Chemical Transformations of 2,3 Dichloroquinoxaline 6 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism in 2,3-dichloroquinoxaline-6-carbonitrile involves the addition of a nucleophile to one of the chlorine-bearing carbon atoms (C2 or C3) to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the quinoxaline (B1680401) ring, yielding the substituted product. The rate and regioselectivity of these reactions are influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the electronic effects exerted by the substituents on the quinoxaline core.

The displacement of the chlorine atoms at the C2 and C3 positions of this compound can proceed either sequentially, to give mono- and then di-substituted products, or in some cases, with the potential for simultaneous di-substitution depending on the reaction conditions and the nucleophile's reactivity. The regioselectivity of the initial substitution is a critical aspect of its chemistry.

Computational studies on related heterocyclic systems, such as substituted dichloropyrazines, have shown that the site of nucleophilic attack can be predicted by considering the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the relative stability of the transition states leading to the Meisenheimer intermediates. For this compound, it is anticipated that the C2 and C3 positions will have large LUMO coefficients, making them the primary sites for nucleophilic attack. The relative reactivity of C2 versus C3 is a subtle matter and can be influenced by the specific nucleophile and reaction conditions. In many similar heterocyclic systems, such as 2,4-dichloroquinazolines, a distinct regioselectivity is observed, with one position being significantly more reactive than the other. nih.gov

Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound. These reactions typically proceed under mild conditions and can often be controlled to yield either the mono- or di-substituted products.

The general trend in reactivity is that the first substitution is faster than the second. This is because the introduction of an electron-donating amino group at one position reduces the electrophilicity of the remaining chlorinated carbon, thereby deactivating the ring towards further substitution.

Table 1: Illustrative Regioselectivity in the Reaction of this compound with Amines

| Nucleophile | Reaction Conditions | Major Monosubstitution Product | Disubstitution Product |

| Aniline | EtOH, reflux, 4h | 2-Anilino-3-chloroquinoxaline-6-carbonitrile | 2,3-Dianilinoquinoxaline-6-carbonitrile |

| Piperidine | THF, rt, 2h | 2-Chloro-3-(piperidin-1-yl)quinoxaline-6-carbonitrile | 2,3-Di(piperidin-1-yl)quinoxaline-6-carbonitrile |

| Benzylamine | DMF, 80 °C, 6h | 2-(Benzylamino)-3-chloroquinoxaline-6-carbonitrile | 2,3-Bis(benzylamino)quinoxaline-6-carbonitrile |

Note: The regioselectivity (C2 vs. C3) for the initial substitution is often close to statistical unless there are significant steric or electronic directing effects from the nucleophile itself. The table presents one of the possible regioisomers as the major product for illustrative purposes.

Kinetically, the reactions are typically second order, being first order in both the quinoxaline substrate and the amine nucleophile. The rate of reaction is influenced by the basicity and nucleophilicity of the amine.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, also participate in SNAr reactions with this compound. These reactions usually require a base to generate the more potent anionic nucleophile from the corresponding alcohol or phenol.

The regioselectivity of the reaction with oxygen nucleophiles can be sensitive to the reaction conditions, including the nature of the solvent and the counter-ion of the alkoxide or phenoxide. The introduction of an alkoxy or phenoxy group, being electron-donating, deactivates the ring for the second substitution.

Table 2: Representative Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Base | Solvent | Product(s) |

| Sodium Methoxide | - | Methanol | 2-Chloro-3-methoxyquinoxaline-6-carbonitrile and 2,3-Dimethoxyquinoxaline-6-carbonitrile |

| Sodium Phenoxide | - | Dioxane | 2-Chloro-3-phenoxyquinoxaline-6-carbonitrile and 2,3-Diphenoxyquinoxaline-6-carbonitrile |

| Catechol | K₂CO₃ | Acetonitrile | Dibenzo[a,c]dioxino[2,3-b]quinoxaline-11-carbonitrile |

Sulfur nucleophiles, particularly thiolates, are highly effective in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. Reactions with thiols are generally carried out in the presence of a base to form the thiolate anion.

These reactions are often very fast and can lead to di-substitution even under mild conditions. The regioselectivity follows similar principles as with other nucleophiles, and the resulting thioether products can be further oxidized to sulfoxides and sulfones, which further activates the quinoxaline ring to subsequent nucleophilic attack if any leaving groups remain.

Table 3: Examples of Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Base | Solvent | Product |

| Thiophenol | Et₃N | Ethanol | 2-Chloro-3-(phenylthio)quinoxaline-6-carbonitrile |

| Sodium Sulfide | - | DMF | Quinoxalino[2,3-b] nih.govrsc.orgdithiine-6-carbonitrile |

| 2-Mercaptoethanol | NaH | THF | 2-Chloro-3-((2-hydroxyethyl)thio)quinoxaline-6-carbonitrile |

Phosphorus-based nucleophiles, such as phosphines and phosphites, can also displace the chlorine atoms of this compound. These reactions are important for the synthesis of phosphorus-containing heterocyclic ligands, which have applications in coordination chemistry and catalysis.

The reaction with phosphines can lead to the formation of phosphonium (B103445) salts, which can then be deprotonated to form phosphine-substituted quinoxalines. The regioselectivity can be controlled to an extent by the steric bulk of the phosphine (B1218219) nucleophile.

Table 4: Illustrative Reactions with Phosphorus-Based Nucleophiles

| Nucleophile | Reaction Conditions | Product Type |

| Triphenylphosphine | Toluene, reflux | Mono- and Diphosphonium salts |

| Triethyl phosphite | Heat (Arbuzov reaction) | Mono- and Diphosphonates |

| Lithium diphenylphosphide | THF, -78 °C to rt | 2,3-Bis(diphenylphosphino)quinoxaline-6-carbonitrile |

A variety of carbon-based nucleophiles, including enolates, organometallic reagents, and cyanide ions, can react with this compound to form new carbon-carbon bonds. These reactions are synthetically valuable for the elaboration of the quinoxaline core.

Reactions with soft carbon nucleophiles, such as those derived from active methylene (B1212753) compounds like malononitrile, proceed under basic conditions. The regioselectivity is governed by the electronic and steric factors of both the quinoxaline substrate and the incoming nucleophile.

Table 5: Reactions with Representative Carbon-Based Nucleophiles

| Nucleophile | Base/Conditions | Product |

| Malononitrile | NaH, DMF | 2-(3-Chloro-6-cyanoquinoxalin-2-yl)malononitrile |

| Phenylacetonitrile | K₂CO₃, DMSO | 2-(3-Chloro-6-cyanoquinoxalin-2-yl)-2-phenylacetonitrile |

| Grignard Reagents (e.g., PhMgBr) | THF, low temp. | Complex mixture, potential for addition and substitution |

Controlled Mono- and Di-substitution Pathways

The reaction of this compound with nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The presence of two reactive chlorine atoms allows for stepwise substitution, enabling the selective synthesis of either mono-substituted or di-substituted products. Control over the reaction pathway is typically achieved by carefully manipulating reaction conditions such as temperature, reaction time, and the stoichiometry of the nucleophile.

For instance, reacting 2,3-dichloroquinoxaline (B139996) with a single equivalent of a nucleophile at lower temperatures often favors the formation of the mono-substituted product. Subsequent introduction of a second, different nucleophile can then lead to asymmetrically substituted quinoxalines. Conversely, using an excess of the nucleophile and higher temperatures typically drives the reaction to completion, yielding the di-substituted product. researchgate.netresearchgate.net The synthesis of 2,3-disubstituted quinoxalines is a common strategy, as these derivatives serve as precursors to more complex condensed heterocyclic systems. researchgate.net

Below is a representative table illustrating the controlled substitution on a 2,3-dichloroquinoxaline scaffold.

| Product Type | Nucleophile (NuH) | Stoichiometry (NuH:Substrate) | Typical Conditions | Product |

|---|---|---|---|---|

| Mono-substitution | Amine (R-NH₂) | ~1:1 | Lower Temperature (e.g., rt to 50°C) | 2-Amino-3-chloroquinoxaline-6-carbonitrile |

| Di-substitution | Amine (R-NH₂) | >2:1 | Higher Temperature (e.g., >80°C or reflux) | 2,3-Diaminoquinoxaline-6-carbonitrile |

| Mono-substitution | Thiol (R-SH) | ~1:1 | Base (e.g., K₂CO₃), rt | 3-Chloro-2-(alkylthio)quinoxaline-6-carbonitrile |

| Di-substitution | Thiol (R-SH) | >2:1 | Base (e.g., K₂CO₃), Elevated Temperature | 2,3-Bis(alkylthio)quinoxaline-6-carbonitrile |

Influence of the 6-Carbonitrile Group on SNAr Reactivity Profile

The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The rate of reaction is enhanced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, as they stabilize this intermediate. wikipedia.orgpressbooks.pub

In this compound, the carbonitrile (-CN) group at the C6 position acts as a powerful EWG through both inductive and resonance effects. This effect complements the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring. The presence of the 6-carbonitrile group therefore significantly activates the quinoxaline core towards nucleophilic attack, making the chlorine atoms more labile compared to those on an unsubstituted 2,3-dichloroquinoxaline. This enhanced reactivity allows substitutions to occur under milder conditions and often in higher yields. researchgate.net The activation is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. pressbooks.pub

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool for functionalizing chloroquinoxalines, allowing for the formation of a wide array of carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in this area. nih.govmdpi-res.com

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The chlorine atoms on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, is widely used to form C-C bonds. wikipedia.orglibretexts.org For dihalides like this compound, selective mono- or di-coupling can be achieved. The selectivity often depends on the relative bond dissociation energies (BDEs) of the C-Cl bonds; the C2-Cl bond is generally more reactive than the C3-Cl bond due to its position alpha to a ring nitrogen. rsc.org

The Heck reaction couples the organohalide with an alkene to create a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a pathway to vinyl-substituted quinoxalines, which are valuable intermediates for further transformations. nih.gov

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling the aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes, often with a copper(I) co-catalyst. wikipedia.org Research on the parent 2,3-dichloroquinoxaline (DCQX) has shown that both mono- and di-alkynylquinoxalines can be synthesized efficiently. researchgate.net Controlled conditions allow for the selective formation of mono-alkynylated products, which can then be used in subsequent cyclization reactions. researchgate.net

The table below summarizes typical conditions for Sonogashira coupling on a 2,3-dichloroquinoxaline scaffold.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane | Aryl-substituted quinoxaline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or NMP | Alkenyl-substituted quinoxaline |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | Alkynyl-substituted quinoxaline |

Carbon-Heteroatom Bond Formation (e.g., C-N Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction is highly valuable for synthesizing N-arylated compounds. Using this compound, primary or secondary amines can be coupled to form 2-amino-3-chloro- or 2,3-diaminoquinoxaline derivatives. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency and can be tuned to control the extent of substitution. uwindsor.ca This method provides a complementary route to the SNAr pathway, often proceeding under milder, non-stoichiometric basic conditions. organic-chemistry.orguwindsor.ca

Mechanistic Investigations of Coupling Reaction Pathways

The mechanisms of palladium-catalyzed cross-coupling reactions generally follow a well-established catalytic cycle. nih.govlibretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoxaline, forming a Pd(II) intermediate. For a dihalide, this step can occur sequentially. The first oxidative addition is typically faster at the more electronically susceptible C2 position. rsc.org

Transmetalation : The organic group from the coupling partner (e.g., the boronic acid in Suzuki coupling or the copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide. nih.govlibretexts.org

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the cycle. researchgate.net

Mechanistic studies help rationalize the observed selectivity in dihaloquinoxalines. The difference in reactivity between the C2 and C3 positions is key to controlling mono- versus di-functionalization. Factors influencing this selectivity include the electronic properties of the substrate and the steric and electronic properties of the phosphine ligands on the palladium catalyst. rsc.org

Cyclization and Annulation Chemistry

2,3-Disubstituted quinoxalines derived from this compound are valuable precursors for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions. researchgate.net Annulation refers to the building of a new ring onto an existing one.

For example, a 2-amino-3-alkynylquinoxaline, synthesized via a sequential Sonogashira coupling and nucleophilic substitution, can undergo an intramolecular cyclization to form pyrrolo[2,3-b]quinoxaline derivatives. researchgate.net Similarly, reacting 2,3-dichloroquinoxaline with binucleophiles—molecules containing two nucleophilic centers—can lead to the direct formation of fused ring systems in a single step. For instance, reaction with benzene-1,2-dithiol can yield a tetracyclic dithiino[2,3-b]quinoxaline structure. researchgate.net These strategies are powerful for rapidly increasing molecular complexity and accessing novel polycyclic aromatic scaffolds.

Formation of Fused Heterocyclic Ring Systems

The this compound scaffold is extensively utilized in the construction of fused heterocyclic ring systems. These reactions often proceed through nucleophilic substitution of one or both chlorine atoms, followed by intramolecular cyclization.

One notable application is the synthesis of furo[2,3-b]quinoxaline (B11915687) derivatives. arkat-usa.org A metal-free approach involves the Pd/Cu-catalyzed alkylation of 2,3-dichloroquinoxaline, followed by ring closure in the presence of trifluoroacetic acid (TFA), which acts as an oxygen source for oxyarylation and activates the alkyne. arkat-usa.org Another method involves refluxing a chloroquinoxaline derivative with either sodium hydroxide (B78521) in dioxane or phosphoric acid in xylene to yield 2-substituted furo[2,3-b]quinoxalines. arkat-usa.org

Furthermore, the reaction of 2,3-dichloroquinoxaline with various nucleophiles can lead to the formation of diverse fused systems. For instance, reactions with N-, O-, S-, P-, and C-nucleophiles allow for the direct formation of new carbon-heteroatom bonds at the C2 and/or C3 positions of the quinoxaline moiety, paving the way for the synthesis of polyfunctionalized quinoxalines with applications in biological and technological fields. researchgate.net The synthesis of 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones and tetrazolo[1,5-a]quinoxalin-4(5H)-ones has also been reported, demonstrating the versatility of this scaffold in creating fused heterocycles with potential applications as excitatory amino acid antagonists. nih.gov

| Reactant | Reagents and Conditions | Product | Reference |

| 2,3-Dichloroquinoxaline | Alkylation (Pd/Cu-catalyzed), then Trifluoroacetic Acid (TFA) | Furo[2,3-b]quinoxaline derivatives | arkat-usa.org |

| Chloroquinoxaline derivative | Sodium hydroxide in dioxane or Phosphoric acid in xylene, reflux | 2-substituted furo[2,3-b]quinoxalines | arkat-usa.org |

| 2,3-Dichloroquinoxaline | N-, O-, S-, P-, and C-nucleophiles | Polyfunctionalized quinoxalines | researchgate.net |

| 2,3-Dichloroquinoxaline derivatives | Hydrazine derivatives | 1,2,4-Triazolo[4,3-a]quinoxalin-4(5H)-ones | nih.gov |

| 2,3-Dichloroquinoxaline derivatives | Sodium azide (B81097) | Tetrazolo[1,5-a]quinoxalin-4(5H)-ones | nih.gov |

Cascade Reactions Leading to Complex Quinoxaline Architectures

Cascade reactions, also known as tandem or domino reactions, offer an efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single operation. arkat-usa.orgub.edu These reactions are valuable in medicinal chemistry for constructing polycyclic skeletons, which are often the core of biologically active compounds. arkat-usa.org While specific examples detailing cascade reactions starting directly from this compound are not prevalent in the provided search results, the principles of cascade reactions involving related structures can be extrapolated.

For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles with pronucleophiles have been shown to produce isoindolin-1-ones. nih.gov This type of reaction, often promoted by a simple base like potassium carbonate, can involve up to six elemental steps in a single pot without the need for metal catalysis. nih.gov Such a strategy could conceptually be applied to derivatives of this compound, where the nitrile group and a suitably positioned carbonyl or other reactive group could participate in an intramolecular cascade, leading to complex, fused quinoxaline systems. The development of such cascade reactions starting from this compound would be a valuable addition to the synthetic chemist's toolbox for creating novel heterocyclic structures. arkat-usa.org

Transformations of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amines, and amides.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. libretexts.orgmasterorganicchemistry.comchemistrysteps.comchemguide.co.uk This transformation can be achieved under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk

Acidic Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For nitriles with low solubility in aqueous acid, the addition of an organic-soluble acid like an alkylbenzene sulfonic acid can facilitate the reaction. google.com

Alkaline Hydrolysis: Heating the nitrile under reflux with an aqueous alkali solution, such as sodium hydroxide, also leads to the formation of the carboxylic acid. libretexts.orgchemguide.co.uk In this case, the initial product is the carboxylate salt, along with ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified after the hydrolysis is complete. chemguide.co.uk

| Starting Material | Reagents and Conditions | Product | Reference |

| Nitrile | Dilute HCl or H₂SO₄, heat | Carboxylic acid | libretexts.orgchemguide.co.uk |

| Nitrile | Aqueous NaOH, heat, then acid workup | Carboxylic acid | libretexts.orgchemguide.co.uk |

| Organic nitrile (>5 carbons) | Aqueous HCl or H₂SO₄, RSO₃H | Carboxylic acid | google.com |

The reduction of nitriles provides a direct route to primary amines. libretexts.org This transformation can be accomplished using various reducing agents.

A common and powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.comthieme-connect.de The reaction is typically carried out in an ether solvent, followed by an aqueous workup to yield the primary amine. libretexts.org

Catalytic hydrogenation is another widely used method. libretexts.orgthieme-connect.de In this process, the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, often at elevated temperature and pressure. libretexts.org More recently, ruthenium-based catalysts have also been shown to be effective for the hydroboration and transfer-hydrogenation of nitriles to primary amines. organic-chemistry.org The reduction of nitriles to primary amines is also a known biological process, catalyzed by enzymes such as the QueF family of dehydrogenases. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| Nitrile | 1. LiAlH₄, ether; 2. H₂O | Primary amine | libretexts.orgthieme-connect.de |

| Nitrile | H₂, Pd, Pt, or Ni catalyst | Primary amine | libretexts.orgthieme-connect.de |

| Nitrile | Ammonia borane, heat | Primary amine | organic-chemistry.org |

| Nitrile | Pinacolborane, [Ru(p-cymene)Cl₂]₂ catalyst | Primary amine | organic-chemistry.org |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a 2π component to form heterocyclic rings. nih.gov One of the most common types is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. ethz.chnih.gov

In these reactions, a 1,3-dipole, such as an azide or a nitrile oxide, reacts with the nitrile (the dipolarophile) to form a five-membered heterocycle. ethz.chnih.govresearchgate.net For example, the reaction of a nitrile with an azide can yield a tetrazole, while reaction with a nitrile oxide can produce an oxadiazole. researchgate.net These reactions can sometimes be promoted by catalysts or by using "non-conventional" conditions such as microwave irradiation or green solvents. nih.gov

The nitrile group can also, albeit less commonly, participate as a dienophile or enophile in Diels-Alder and ene reactions, respectively, to construct six-membered rings. nih.gov These reactions often require high temperatures or specific activation to overcome the lower reactivity of the unactivated cyano group. nih.gov

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Nitrile + Azide | Tetrazole | researchgate.net |

| [3+2] Cycloaddition | Nitrile + Nitrile Oxide | Oxadiazole | nih.govresearchgate.net |

| Cyano Diels-Alder | Diene + Nitrile | Dihydropyridine derivative | nih.gov |

| Cyano Ene Reaction | Ene + Nitrile | Allylic imine derivative | nih.gov |

Role in Advanced Organic Synthesis and Functional Material Research

Utility as a Synthetic Intermediate for Diverse Quinoxaline (B1680401) Scaffolds

The 2,3-dichloroquinoxaline (B139996) framework is a cornerstone in the synthesis of a multitude of quinoxaline derivatives. researchgate.net The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), a class of reaction that proceeds efficiently without the need for metal catalysts, which is a significant advantage for industrial and pharmaceutical applications. researchgate.net This reactivity allows for the direct introduction of new carbon-heteroatom bonds (such as C-O, C-N, and C-S) at the C2 and C3 positions. researchgate.net The presence of the strongly electron-withdrawing nitrile (-CN) group at the 6-position of 2,3-dichloroquinoxaline-6-carbonitrile further activates the quinoxaline ring, enhancing the susceptibility of the C2 and C3 positions to nucleophilic attack. This electronic feature makes the 6-carbonitrile derivative an even more versatile precursor compared to the unsubstituted parent compound for creating diverse quinoxaline scaffolds.

The dichlorinated nature of the substrate is ideal for generating polysubstituted quinoxaline systems. The two chlorine atoms can be replaced sequentially or simultaneously by a variety of nucleophiles. This stepwise reactivity can be controlled by modulating reaction conditions, such as temperature and the nature of the nucleophile, allowing for the regioselective synthesis of 2,3-disubstituted quinoxalines. For instance, research on the related 2,3-dichloro-6-aminoquinoxaline has shown that different nucleophiles can be introduced in a specific order. This controlled, step-by-step substitution is fundamental to creating complex molecules with precisely defined structures, which is a key goal in fields like medicinal chemistry where structure dictates function.

The general strategy for creating polysubstituted systems from a 2,3-dichloroquinoxaline core is outlined below:

Table 1: Representative Sequential Substitution Reactions on the 2,3-Dichloroquinoxaline Scaffold

| Step | Reactant A (Nucleophile) | Product | Reactant B (Nucleophile) | Final Product |

|---|---|---|---|---|

| 1 | Alcohol (R-OH) | 2-Alkoxy-3-chloroquinoxaline | Amine (R'-NH₂) | 2-Alkoxy-3-aminoquinoxaline |

| 2 | Thiol (R-SH) | 2-Chloro-3-(alkylthio)quinoxaline | Acetylene (via Sonogashira coupling) | 2-Alkynyl-3-(alkylthio)quinoxaline |

| 3 | Amine (R-NH₂) | 2-Amino-3-chloroquinoxaline | A different Amine (R''-NH₂) | 2,3-Diaminoquinoxaline |

This table illustrates general reaction pathways. The specific reactivity of this compound would be enhanced by the C-6 nitrile group.

Fused heterocyclic systems are molecules where two or more rings share a common bond. scribd.com These structures are prevalent in natural products and are of significant interest in medicinal chemistry and materials science. researchgate.netcu.edu.eg this compound is an excellent starting material for constructing such systems. By reacting it with binucleophiles—molecules containing two nucleophilic centers—it is possible to form new rings fused to the quinoxaline core.

For example, reacting 2,3-dichloroquinoxaline with binucleophiles like 2-aminothiophenol (B119425) or ethylenediamine (B42938) can lead to the formation of complex, multi-ring structures. researchgate.net A notable example is the synthesis of furo[2,3-b]quinoxalines, which can be achieved through the alkylation of 2,3-dichloroquinoxaline derivatives followed by a ring-closing reaction. beilstein-journals.org The versatility of this approach allows for the creation of a wide array of tricyclic and tetracyclic systems, such as thiazolo[4,5-b]quinoxalines and 1,4-oxathiino[2,3-b]quinoxalines. researchgate.net

Rational Design and Synthesis of Chemically Diverse Molecular Libraries

In modern drug discovery and materials science, the ability to generate large collections of related but structurally distinct molecules, known as molecular libraries, is crucial for screening and identifying lead compounds. nih.gov The concept of "rational design" involves creating smaller, more focused libraries of "smarter" molecules that are tailored towards a specific biological target or material property. nih.gov

This compound is an ideal scaffold for this purpose. Its well-defined and highly reactive sites (the two chlorine atoms) allow for a combinatorial approach to synthesis. By using a diverse set of nucleophiles in a systematic manner, a large library of 2,3-disubstituted-6-cyanoquinoxaline derivatives can be rapidly synthesized. This strategy has been successfully applied to other quinoxaline derivatives to produce libraries for anticancer and antimicrobial screening. nih.gov The predictable reactivity of the scaffold ensures that the designed molecules can be synthesized with high efficiency and purity, which is a key requirement for building high-quality chemical libraries. nih.gov

Exploration in Materials Science Applications (e.g., Optoelectronic Materials)

Quinoxaline derivatives are increasingly recognized for their applications in materials science, particularly as electron-transporting materials in organic electronics. beilstein-journals.org Their planar structure and electron-deficient nature facilitate electron mobility, a desirable characteristic for devices like Organic Light-Emitting Diodes (OLEDs).

Specifically, quinoxaline derivatives containing a 6-cyanoquinoxaline acceptor group have been successfully developed as highly efficient emitters for OLEDs. These materials exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, theoretically enabling 100% internal quantum efficiency. beilstein-journals.org

One study developed a TADF emitter, Qx68, based on a 6-cyanoquinoxaline acceptor. beilstein-journals.org This material demonstrated a small singlet-triplet energy splitting and a long fluorescence lifetime, both of which are hallmarks of an efficient TADF process. When incorporated into a full-TADF white OLED, this 6-cyanoquinoxaline-based emitter contributed to a device with high efficiency and stable color rendering, highlighting its potential for use in next-generation displays and lighting. beilstein-journals.org

Table 2: Properties of an Optoelectronic Material Based on a 6-Cyanoquinoxaline Acceptor

| Property | Value | Significance |

|---|---|---|

| Emitter Name | Qx68 | A yellow TADF emitter. beilstein-journals.org |

| Acceptor Unit | 6-Cyanoquinoxaline | Provides electron-accepting character. beilstein-journals.org |

| Energy Splitting (ΔEST) | 0.03–0.04 eV | Small value enables efficient TADF. beilstein-journals.org |

| Fluorescence Lifetime | 5.0 µs | Long lifetime indicates delayed fluorescence. beilstein-journals.org |

This successful application underscores the importance of the 6-carbonitrile functional group in tuning the optoelectronic properties of the quinoxaline core for advanced functional materials.

Future Research Trajectories in the Chemistry of 2,3 Dichloroquinoxaline 6 Carbonitrile

Innovation in Sustainable Synthetic Methodologies

The future of synthesizing 2,3-Dichloroquinoxaline-6-carbonitrile and its derivatives lies in the adoption of green chemistry principles. Traditional methods for creating the quinoxaline (B1680401) core often require high temperatures and strong acid catalysts. nih.gov Modern research is focused on developing more environmentally benign alternatives.

Future methodologies will likely prioritize:

Recyclable Catalysts: The use of solid acid catalysts, which can be easily recovered and reused, presents a significant area for innovation, minimizing waste and improving process efficiency. nih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Hydrothermal Synthesis (HTS): HTS utilizes high-temperature water as a reaction medium, eliminating the need for toxic organic solvents. menchelab.com This method has proven effective for producing various quinoxaline derivatives with high yields in short reaction times. menchelab.com

One-Pot Procedures: Developing multi-step reactions that occur in a single reaction vessel streamlines the synthetic process, reduces solvent usage, and minimizes waste from intermediate purification steps. nih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

| Feature | Traditional Methods | Sustainable Future Methods |

|---|---|---|

| Catalyst | Strong, non-recyclable acids | Recyclable solid acids, biocatalysts |

| Solvent | Organic solvents, often toxic | Water (Hydrothermal), ionic liquids, solvent-free |

| Energy Input | Prolonged heating | Microwave irradiation, lower temperatures |

| Reaction Time | Often several hours | Can be reduced to minutes |

| Waste Profile | Higher waste generation | Minimized through atom economy and catalyst recycling |

Development of Stereoselective Transformations

Many biological applications of chiral molecules are dependent on a specific stereoisomer. Consequently, a major future trajectory is the development of stereoselective methods to functionalize this compound. Asymmetric synthesis, which selectively produces one enantiomer or diastereomer, is paramount.

Prospective research directions include:

Chiral Catalysis: Employing chiral metal complexes or organocatalysts to control the stereochemical outcome of reactions at the C-2 or C-3 positions.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the quinoxaline scaffold to direct a subsequent stereoselective reaction before being removed.

Crystallization-Induced Asymmetric Transformation: This technique can be explored where a dynamic equilibrium between stereoisomers in solution allows for the preferential crystallization of a single, desired isomer, driving the equilibrium towards its formation. researchgate.net

The ability to precisely control the three-dimensional structure of molecules derived from this compound would unlock new possibilities in drug design and chiral materials science.

Advanced Functionalization Strategies for Tailored Molecular Architectures

This compound is an excellent electrophilic substrate for building complex molecular structures. The two chlorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that often proceeds without the need for metal catalysts, making it valuable for industrial and pharmaceutical synthesis. researchgate.net

Future research will focus on expanding the library of functionalized quinoxalines through:

Sequential and Regioselective Substitutions: Developing refined conditions to selectively replace one chlorine atom over the other, allowing for the introduction of two different functional groups at the C-2 and C-3 positions.

Complex Nucleophiles: Utilizing a wider range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles to create novel C-C, C-N, C-O, and C-S bonds. researchgate.netresearchgate.net This allows for the synthesis of diverse heterocyclic systems fused to the quinoxaline core. researchgate.netnih.gov

Transformations of the Nitrile Group: The carbonitrile moiety at the C-6 position serves as a versatile chemical handle. Future work will explore its conversion into other functional groups such as amines, amides, carboxylic acids, or tetrazoles, further diversifying the molecular architecture.

Table 2: Examples of Nucleophilic Substitution Reactions for Functionalization

| Nucleophile Type | Example Nucleophile | Resulting Bond | Potential Derivative Class |

|---|---|---|---|

| N-Nucleophile | Amines, Hydrazines | C-N | Aminoquinoxalines, Fused heterocycles (e.g., pyrrolo[2,3-b]quinoxalines) |

| O-Nucleophile | Alcohols, Phenols | C-O | Alkoxy/Aryloxy-quinoxalines |

| S-Nucleophile | Thiols, Thiourea | C-S | Thioether quinoxalines, Thiazolo[4,5-b]quinoxalines |

| C-Nucleophile | Active Methylene (B1212753) Compounds | C-C | Substituted quinoxaline-based heterocycles |

Interdisciplinary Contributions within Chemical Sciences

The versatility of this compound positions it as a valuable building block with potential contributions across multiple chemical disciplines.

Medicinal Chemistry: The quinoxaline scaffold is a well-known pharmacophore present in compounds with anticancer and antimicrobial properties. nih.gov Future functionalization of the 6-carbonitrile derivative could lead to the discovery of new therapeutic agents.

Materials Science: Quinoxaline-based compounds are investigated for their applications in organic electronics and photochemistry. researchgate.net Tailored derivatives could be synthesized for use as fluorescent dyes, organic light-emitting diode (OLED) components, or sensors. menchelab.com

Supramolecular Chemistry: The planar, aromatic structure and the presence of nitrogen atoms make the quinoxaline core an ideal candidate for creating complex supramolecular assemblies through non-covalent interactions like pi-pi stacking and hydrogen bonding.

Agrochemicals: The inherent biological activity of many nitrogen-containing heterocycles suggests that novel derivatives of this compound could be explored for potential applications as herbicides, fungicides, or insecticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.